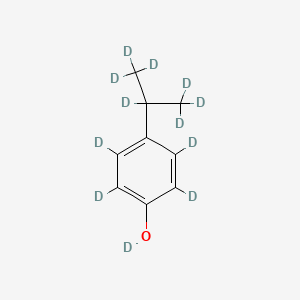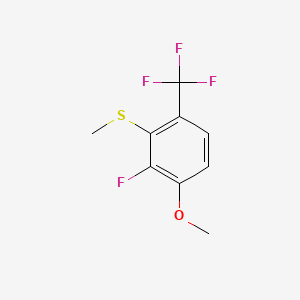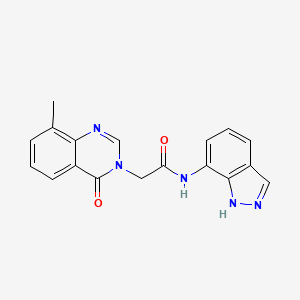
3(4h)-Quinazolineacetamide,n-1h-indazol-7-yl-8-methyl-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” is a complex organic molecule that features both indazole and quinazolinone moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” typically involves multi-step organic reactions. The indazole and quinazolinone components are synthesized separately and then coupled together. Common synthetic routes may include:
Formation of Indazole Moiety: Starting from a suitable aromatic precursor, the indazole ring can be formed through cyclization reactions.
Formation of Quinazolinone Moiety: The quinazolinone ring can be synthesized from anthranilic acid derivatives through condensation reactions.
Coupling Reaction: The final step involves coupling the indazole and quinazolinone components through an acetamide linkage, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the indazole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” would depend on its specific biological target. Generally, such compounds may exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds containing the indazole ring, known for their diverse biological activities.
Quinazolinone Derivatives: Compounds with the quinazolinone structure, often studied for their medicinal properties.
Uniqueness
The uniqueness of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” lies in its combined indazole and quinazolinone structures, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H15N5O2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(1H-indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H15N5O2/c1-11-4-2-6-13-16(11)19-10-23(18(13)25)9-15(24)21-14-7-3-5-12-8-20-22-17(12)14/h2-8,10H,9H2,1H3,(H,20,22)(H,21,24) |
InChI Key |
CMHCOTQHLOJSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC4=C3NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



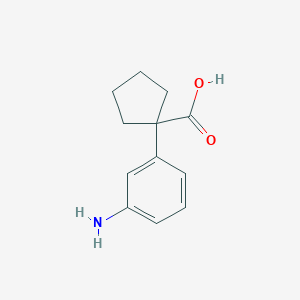


![4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14037183.png)

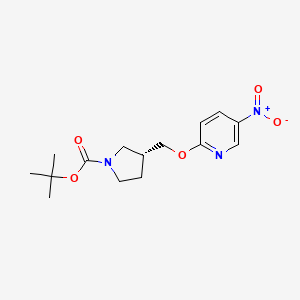
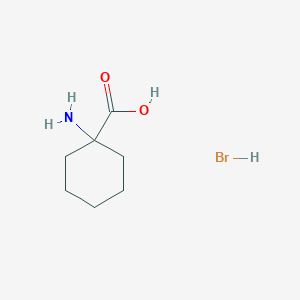
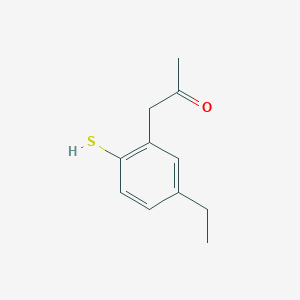
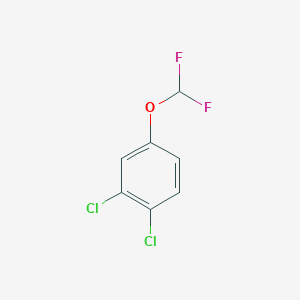
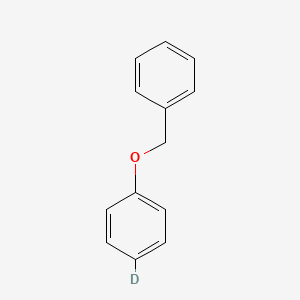
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
